N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
CAS No.: 866341-88-0
Cat. No.: VC4197851
Molecular Formula: C28H24N2O7
Molecular Weight: 500.507
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866341-88-0 |
|---|---|
| Molecular Formula | C28H24N2O7 |
| Molecular Weight | 500.507 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
| Standard InChI | InChI=1S/C28H24N2O7/c1-3-35-20-10-6-18(7-11-20)29-26(31)15-30-14-22(27(32)17-4-8-19(34-2)9-5-17)28(33)21-12-24-25(13-23(21)30)37-16-36-24/h4-14H,3,15-16H2,1-2H3,(H,29,31) |
| Standard InChI Key | DGKUENABKPOMLS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC |
Introduction
Overview of the Compound
N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-13dioxolo[4,5-g]quinolin-5-yl]acetamide appears to belong to a class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The structural features suggest potential pharmacological applications due to the following components:
-
Quinoline Core: Quinoline derivatives are widely studied for their therapeutic potential.
-
Dioxolo Group: This moiety often enhances the molecule's bioactivity by improving binding affinity to biological targets.
-
Amide Linkage: Common in drug design, it contributes to stability and bioavailability.
-
Substituents (Ethoxyphenyl and Methoxybenzoyl Groups): These groups may modify hydrophobicity and receptor interactions.
Potential Applications
Based on the structural features:
-
Anticancer Activity: Quinoline derivatives with similar frameworks have shown efficacy against cancer cell lines by targeting enzymes like EGFR or DNA gyrase.
-
Antimicrobial Properties: The molecule might exhibit antibacterial or antifungal activity due to its ability to disrupt microbial DNA processes.
-
Antimalarial Potential: Quinoline-based compounds are well-known for their activity against Plasmodium species.
Hypothetical Synthesis Pathway
While no direct synthesis method is provided in the search results, a plausible synthetic route could involve:
-
Formation of the quinoline core using a Friedländer reaction.
-
Introduction of the dioxolo group via cyclization reactions with catechol derivatives.
-
Coupling with 4-methoxybenzoyl chloride to introduce the benzoyl group.
-
Amidation with 4-ethoxyaniline to yield the final compound.
Research Directions
Future studies could focus on:
-
Biological Evaluation: Testing against cancer cell lines and microbial strains.
-
Pharmacokinetics: Assessing solubility, stability, and bioavailability.
-
Mechanistic Studies: Investigating binding interactions with target proteins.
If further details about this compound become available through additional research or experimental data, a more specific analysis can be provided.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume